2-(BENZENESULFONYL)-1-(MORPHOLIN-4-YL)ETHANONE
Description
2-(BENZENESULFONYL)-1-(MORPHOLIN-4-YL)ETHANONE is an organic compound that features a morpholine ring, a phenyl group, and a sulfone group
Properties
Molecular Formula |
C12H15NO4S |
|---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C12H15NO4S/c14-12(13-6-8-17-9-7-13)10-18(15,16)11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChI Key |
GLXZEHPWBMHFJD-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1COCCN1C(=O)CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZENESULFONYL)-1-(MORPHOLIN-4-YL)ETHANONE typically involves the reaction of morpholine with phenyl sulfone under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of phenyl sulfone. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(BENZENESULFONYL)-1-(MORPHOLIN-4-YL)ETHANONE can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.
Reduction: The compound can be reduced to form sulfides or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.
Scientific Research Applications
2-(BENZENESULFONYL)-1-(MORPHOLIN-4-YL)ETHANONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(BENZENESULFONYL)-1-(MORPHOLIN-4-YL)ETHANONE exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one: This compound also contains a morpholine ring and a phenyl group but differs in its overall structure and functional groups.
2-(4-Morpholinyl)-8-phenyl-chromone: Similar in containing a morpholine ring and a phenyl group, but with different chemical properties and applications.
Uniqueness
2-(BENZENESULFONYL)-1-(MORPHOLIN-4-YL)ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
